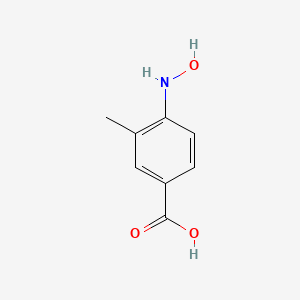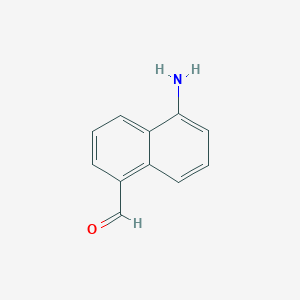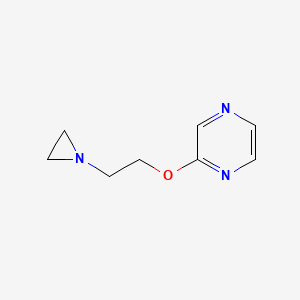
4-(Hydroxyamino)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-3-methylbenzoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a carboxylic acid group (-COOH) attached to a benzene ring with a methyl group (-CH3) at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reduction method may vary depending on the desired purity and yield, with catalytic hydrogenation being preferred for its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The hydroxyamino group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: 4-Nitroso-3-methylbenzoic acid or 4-nitro-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
4-(Hydroxyamino)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Nitro-3-methylbenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.
3-Methylsalicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxylic acid group.
Uniqueness
4-(Hydroxyamino)-3-methylbenzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-(hydroxyamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11) |
InChI Key |
HVVHUNWZYPZKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)





![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
